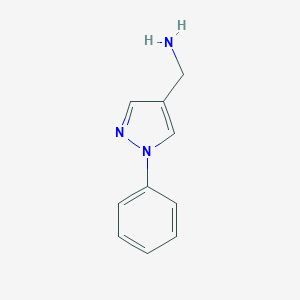
(1-phenyl-1H-pyrazol-4-yl)methanamine
Übersicht
Beschreibung
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H11N3 . It appears as a colorless to yellow viscous liquid or lump or semi-solid .
Synthesis Analysis
The synthesis of derivatives of “(1-phenyl-1H-pyrazol-4-yl)methanamine” involves the use of a pyrazole moiety embedded with two phenyl rings and one triazole phenyl ring system . The structure-activity relationship (SAR) of these derivatives was examined by varying the substitutions attached to the triazole phenyl ring .Molecular Structure Analysis
The molecular structure of “(1-phenyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a phenyl ring and a methanamine group .Physical And Chemical Properties Analysis
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is a solid at room temperature . Its empirical formula is C10H12ClN3, and it has a molecular weight of 209.68 .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment Research
A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, including compounds related to (1-phenyl-1H-pyrazol-4-yl)methanamine, have been studied for their potential in treating Alzheimer's disease. These compounds demonstrated significant inhibitory activities against acetylcholinesterase (AChE) and selective monoamine oxidase-B (MAO-B), suggesting their potential as therapeutic agents for Alzheimer’s disease (Kumar et al., 2013).
Antimicrobial Research
Different derivatives of (1-phenyl-1H-pyrazol-4-yl)methanamine have shown promising results in antimicrobial research. For instance, compounds have been synthesized and evaluated for their antibacterial and antifungal activities, exhibiting varying degrees of effectiveness (Visagaperumal et al., 2010). Another study synthesized a series of compounds for their antimicrobial activity, with some showing high effectiveness, particularly those containing a methoxy group (Kumar et al., 2012).
Catalytic Applications
1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which are structurally related to (1-phenyl-1H-pyrazol-4-yl)methanamine, have been synthesized and found effective in catalytic applications. These compounds show good activity and selectivity in various reactions (Roffe et al., 2016).
Liquid Crystal Research
Compounds containing the 1H-pyrazole unit, like (1-phenyl-1H-pyrazol-4-yl)methanamine, have been used to develop supramolecular liquid crystals. These crystals exhibit luminescent properties and have the potential for various applications, including in material science (Moyano et al., 2013).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of (1-phenyl-1H-pyrazol-4-yl)methanamine derivatives. These studies provide valuable insights into the physical and chemical properties of these compounds, which is crucial for their application in different fields of science (Vyas et al., 2012).
Bioactive Compound Synthesis
Compounds derived from (1-phenyl-1H-pyrazol-4-yl)methanamine have been synthesized for their potential use as bioactive compounds. These derivatives have shown promise in various biological applications, including as potential anticancer agents (Liu et al., 2017).
Safety And Hazards
“(1-phenyl-1H-pyrazol-4-yl)methanamine” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be handled with appropriate personal protective equipment, and contact with skin and eyes should be avoided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1-phenylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCUJPMBXNFQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401975 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-phenyl-1H-pyrazol-4-yl)methanamine | |
CAS RN |
400877-10-3 | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-phenyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187689.png)
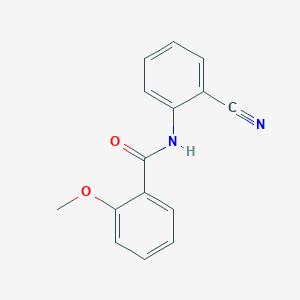
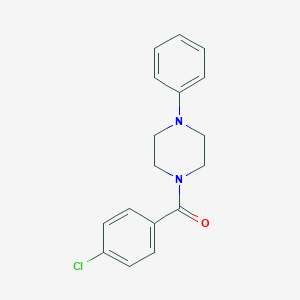
![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)
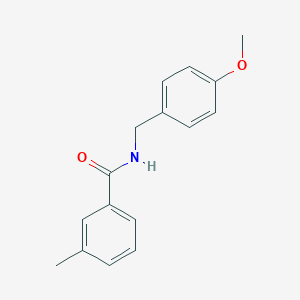
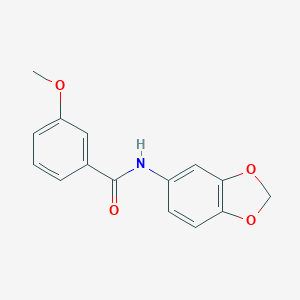
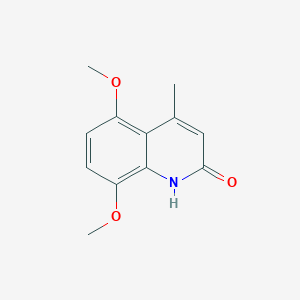
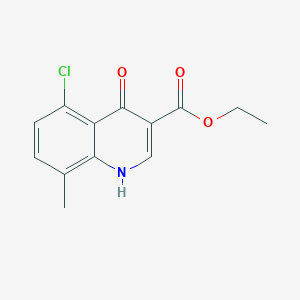
![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)
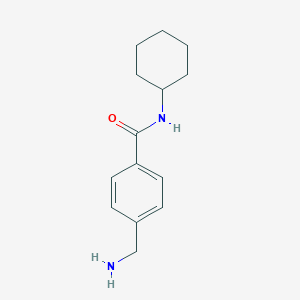
![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)
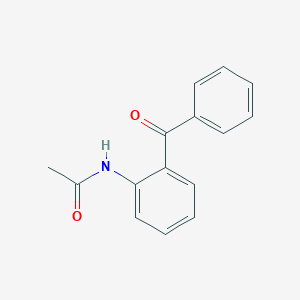
![1-Methyl-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B187710.png)
